REACTION_CXSMILES
|
C[O:2][C:3](=[O:37])[CH2:4][C:5]1[CH:6]=[C:7]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[CH2:23][N:24]([CH2:35][CH3:36])[C:25]([NH:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:26])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1.[Li+].[OH-].Cl>C1COCC1>[CH2:28]([NH:27][C:25](=[O:26])[N:24]([CH2:23][C:14]1[CH:15]=[C:16]([C:19]([F:21])([F:22])[F:20])[CH:17]=[CH:18][C:13]=1[C:7]1[C:8]([O:11][CH3:12])=[CH:9][CH:10]=[C:5]([CH2:4][C:3]([OH:37])=[O:2])[CH:6]=1)[CH2:35][CH3:36])[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:1.2|
|
Name
|
[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C=C(C(=CC1)OC)C1=C(C=C(C=C1)C(F)(F)F)CN(C(=O)NCC1=CC=CC=C1)CC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(N(CC)CC1=C(C=CC(=C1)C(F)(F)F)C1=CC(=CC=C1OC)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |